1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole
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Overview
Description
This compound is a phenylboronic ester derivative . It is commonly used in the synthesis of various organic compounds . The molecule contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of a borate-containing benzene ring with an anisole structure . The structures of the synthesized compounds were characterized by FT-IR, 13C and 1H NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The O(3) and O(4) of compound A and N(1) and O(1) of compound B were indicated as the possible nucleophilic attack sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 59-64 °C (lit.) . The molecular weight is 208.07 . The compound is solid at room temperature .Scientific Research Applications
Antibacterial and Antimicrobial Activities
Synthesis and Characterization for Antibacterial Applications : Novel compounds with structural similarities, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have been synthesized and shown significant antibacterial activity, suggesting potential for similar compounds in antibacterial research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antimicrobial Properties of Novel Derivatives : Studies on new 1,2,4-Triazole Derivatives have revealed good to moderate antimicrobial activities, indicating a broad application in designing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Nematocidal and Herbicidal Activities
Nematocidal Activity : Novel synthesized compounds like 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Herbicidal Properties : Research into 4-Alkoxy/benzyloxyphenyltetrazoles and 1,3,4-Oxadiazoles has explored their herbicidal activities, offering insights into the design of new herbicides (Bao, 2008).
Antitumor and Anticancer Activities
Antiproliferative and Antimicrobial Properties : Schiff bases derived from some 1,3,4-thiadiazole compounds have been analyzed for their antiproliferative-antimicrobial properties, indicating potential in cancer research (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Antitumor Benzothiazoles : Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cell lines, suggesting a role in antitumor research (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Safety and Hazards
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BN2O3/c1-20(2)21(3,4)27-22(26-20)16-8-11-19-18(12-16)23-14-24(19)13-15-6-9-17(25-5)10-7-15/h6-12,14H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSGTMCCDYBYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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